molecular formula C11H12BrNO3S2 B2431301 5-bromo-N-(1-(furan-2-yl)propan-2-yl)thiophene-2-sulfonamide CAS No. 1257548-94-9

5-bromo-N-(1-(furan-2-yl)propan-2-yl)thiophene-2-sulfonamide

Cat. No.: B2431301
CAS No.: 1257548-94-9
M. Wt: 350.25
InChI Key: JNIYJGPZOUSMAB-UHFFFAOYSA-N
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Description

5-bromo-N-(1-(furan-2-yl)propan-2-yl)thiophene-2-sulfonamide is a complex organic compound that features a bromine atom, a furan ring, and a thiophene sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-(1-(furan-2-yl)propan-2-yl)thiophene-2-sulfonamide typically involves multiple steps, starting with the bromination of a precursor compound. One common method involves the radical bromination of a methyl group using N-bromosuccinimide (NBS) and azobisisobutyronitrile (AIBN) in carbon tetrachloride (CCl4) under reflux conditions . The brominated intermediate is then subjected to further reactions to introduce the furan and thiophene sulfonamide groups.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce the use of hazardous solvents and reagents.

Chemical Reactions Analysis

Types of Reactions

5-bromo-N-(1-(furan-2-yl)propan-2-yl)thiophene-2-sulfonamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various derivatives with different functional groups, while coupling reactions can produce larger, more complex molecules.

Scientific Research Applications

5-bromo-N-(1-(furan-2-yl)propan-2-yl)thiophene-2-sulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-bromo-N-(1-(furan-2-yl)propan-2-yl)thiophene-2-sulfonamide depends on its specific application. In medicinal chemistry, it may interact with bacterial enzymes or proteins, inhibiting their function and leading to antibacterial effects . The molecular targets and pathways involved would vary based on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-bromo-N-(1-(furan-2-yl)propan-2-yl)thiophene-2-sulfonamide is unique due to its combination of a brominated furan ring and a thiophene sulfonamide group. This unique structure imparts specific reactivity and potential biological activity that distinguishes it from other similar compounds.

Properties

IUPAC Name

5-bromo-N-[1-(furan-2-yl)propan-2-yl]thiophene-2-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrNO3S2/c1-8(7-9-3-2-6-16-9)13-18(14,15)11-5-4-10(12)17-11/h2-6,8,13H,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNIYJGPZOUSMAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=CO1)NS(=O)(=O)C2=CC=C(S2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrNO3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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